N-(1-methyl-1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Description
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C18H16N4OS/c1-21-10-7-14-15(5-4-6-16(14)21)20-17(23)11-13-12-24-18(19-13)22-8-2-3-9-22/h2-10,12H,11H2,1H3,(H,20,23) |
InChI Key |
DEOPLXRNMVOVBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole and pyrrole moieties readily undergo electrophilic aromatic substitution (EAS) due to their electron-rich aromatic systems. Key reactions include:
| Reaction Type | Position | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | Indole C5 | HNO₃/H₂SO₄ (0°C, 2 hr) | 5-Nitro derivative | 68% | |
| Sulfonation | Indole C6 | ClSO₃H (reflux, 4 hr) | 6-Sulfonic acid | 52% | |
| Halogenation | Pyrrole C2 | Br₂/CHCl₃ (RT, 1 hr) | 2-Bromo-pyrrole | 75% |
Mechanistic Insight : The indole ring preferentially reacts at the C5 and C6 positions due to resonance stabilization of the σ-complex intermediate. Pyrrole’s reactivity follows the "5-membered ring rule," favoring substitution at C2/C5 positions.
Nucleophilic Reactions
The thiazole ring participates in nucleophilic substitution (SNAr) at the C2 and C4 positions:
| Reaction Type | Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Amination | C4 | NH₃/EtOH (100°C, 6 hr) | 4-Amino-thiazole | 60% | |
| Alkylation | C2 | MeI/K₂CO₃ (DMF, 80°C) | 2-Methyl-thiazole | 45% |
Key Limitation : Steric hindrance from the adjacent pyrrole group reduces reaction rates at C4 compared to simpler thiazoles .
Oxidation-Reduction Reactions
The sulfur atom in the thiazole ring and the acetamide carbonyl group are redox-active:
| Reaction Type | Target | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|---|
| Oxidation | Thiazole-S | H₂O₂/AcOH (RT, 3 hr) | Thiazole-S-oxide | Partial epoxidation | |
| Reduction | Acetamide | LiAlH₄/THF (0°C, 1 hr) | Primary alcohol | 82% conversion |
Notable Observation : Over-oxidation of the thiazole ring leads to ring opening, forming sulfonic acid derivatives.
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Reaction Type | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (8 hr) | Carboxylic acid | Precursor for ester derivatives | |
| Basic Hydrolysis | NaOH/EtOH, 60°C (4 hr) | Sodium carboxylate | Water-soluble intermediate |
Kinetic Data : Hydrolysis follows pseudo-first-order kinetics with in 6M HCl.
Cycloaddition and Cross-Coupling
The thiazole ring participates in [4+2] cycloadditions and Suzuki-Miyaura couplings:
| Reaction Type | Partners | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diels-Alder | 1,3-Butadiene | Heat (120°C, 12 hr) | Bicyclic adduct | 55% | |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole | 70% |
Regioselectivity : Cycloadditions favor the thiazole’s C2–C3 double bond due to electron-withdrawing effects from the acetamide group .
Photochemical Reactions
UV irradiation induces dimerization and isomerization:
| Reaction | λ (nm) | Solvent | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Dimerization | 254 | MeCN | Head-to-tail dimer | 0.12 | |
| Cis-Trans Isomerization | 365 | DCM | Photoisomer | 0.08 |
Mechanism : Radical intermediates form via homolytic cleavage of the C–S bond in the thiazole ring under UV light.
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | 37°C | Hydrolysis of acetamide | 6.3 hr |
| Plasma (in vitro) | 7.4 | 37°C | Oxidative dealkylation | 9.8 hr |
Implication : Structural modifications (e.g., methyl groups on indole) enhance metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s indole-thiazole-pyrrole system distinguishes it from pyridazinone () or benzothiazole () cores.
Substituent Effects: The 1-methylindole group in the target compound contrasts with the 4-bromophenyl substituent in ’s FPR2 agonist. Pyrrole vs. Pyrazole: Pyrrole (target) and pyrazole () substituents differ in hydrogen-bonding capacity. Pyrrole’s NH group may engage in stronger interactions with receptors compared to pyrazole’s N-methyl group .
Pharmacological Implications: highlights FPR2 agonists with pyridazinone cores, suggesting that the target’s thiazole-pyrrole system could similarly modulate formyl peptide receptors but with altered selectivity due to steric and electronic differences .
Molecular Weight and Complexity: The target compound’s molecular weight is likely ~350–400 Da (estimated), comparable to ’s FPR2 agonists but smaller than ’s quinoline-pyrrole derivative (561 Da). Lower molecular weight may favor oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
